REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6](=[O:13])[CH:7]([C:11]#[N:12])[CH:8]1[CH2:10][CH2:9]1)C>C1COCC1>[C:11]([CH:7]([CH:8]1[CH2:10][CH2:9]1)[C:6]([OH:13])=[O:5])#[N:12] |f:0.1|
|
Name
|
|
Quantity
|
3.26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1CC1)C#N)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After 4 hours stirring at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in water (20 ml)
|
Type
|
ADDITION
|
Details
|
neutralized by the addition of IN IICl solution (3.26 ml)
|
Type
|
EXTRACTION
|
Details
|
This mixture was then extracted with EtOAc (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
organics evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |